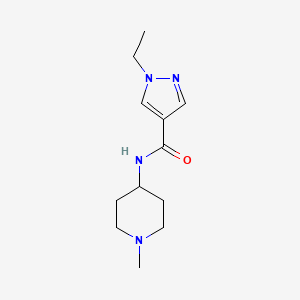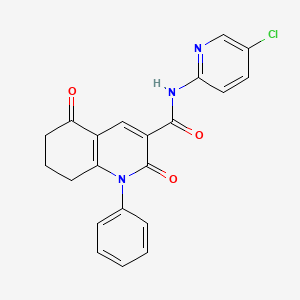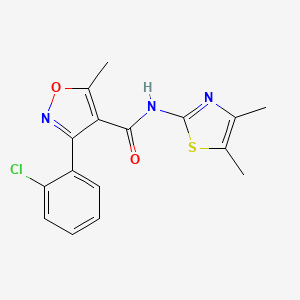![molecular formula C11H15NO B10895635 (1E)-N-hydroxy-1-[4-(propan-2-yl)phenyl]ethanimine](/img/structure/B10895635.png)
(1E)-N-hydroxy-1-[4-(propan-2-yl)phenyl]ethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)-1-ethanone oxime can be synthesized through the reaction of 1-(4-isopropylphenyl)-1-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows: [ \text{1-(4-Isopropylphenyl)-1-ethanone} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{1-(4-Isopropylphenyl)-1-ethanone oxime} + \text{HCl} ]
Industrial Production Methods: Industrial production of 1-(4-isopropylphenyl)-1-ethanone oxime may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Isopropylphenyl)-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve nucleophiles such as halides or alkoxides.
Major Products:
Oxidation: Nitrile oxides.
Reduction: 1-(4-Isopropylphenyl)-1-ethanamine.
Substitution: Various substituted oximes depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Isopropylphenyl)-1-ethanone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mécanisme D'action
The mechanism by which 1-(4-isopropylphenyl)-1-ethanone oxime exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxime group can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparaison Avec Des Composés Similaires
1-(4-Isopropylphenyl)-1-ethanone: The parent ketone from which the oxime is derived.
1-(4-Isopropylphenyl)-1-ethanamine: The reduced form of the oxime.
4-Isopropylbenzaldehyde oxime: Another oxime with a similar structure but derived from a different parent compound.
Uniqueness: 1-(4-Isopropylphenyl)-1-ethanone oxime is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its isopropyl group and oxime functionality make it a versatile compound in synthetic chemistry and various industrial applications.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(NE)-N-[1-(4-propan-2-ylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO/c1-8(2)10-4-6-11(7-5-10)9(3)12-13/h4-8,13H,1-3H3/b12-9+ |
Clé InChI |
CIRGNVSWLZMWDT-FMIVXFBMSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C(=N/O)/C |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-4-{4-methoxy-3-[(4-methylphenoxy)methyl]phenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10895553.png)
![N-[1-(1-ethyl-1H-pyrazol-3-yl)ethyl]-4,5-dimethylthiophene-2-carboxamide](/img/structure/B10895558.png)
![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B10895559.png)

![(5E)-5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B10895572.png)
![[1-(Methylsulfonyl)piperidin-3-yl]{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10895576.png)
![3-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B10895587.png)

![Methyl 2-({[3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-B]pyridin-4-YL]carbonyl}amino)acetate](/img/structure/B10895608.png)
![N-(3-{[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-nitrobenzamide](/img/structure/B10895615.png)
![N-(2-chloro-5-nitrophenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10895618.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)butanamide](/img/structure/B10895621.png)
![2-chloro-5-({(Z)-[1-(4-fluorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B10895629.png)
